molecular formula C18H16N2O2 B8495701 methyl 2-cyclopropyl-1-phenylbenzimidazole-5-carboxylate

methyl 2-cyclopropyl-1-phenylbenzimidazole-5-carboxylate

Katalognummer: B8495701
Molekulargewicht: 292.3 g/mol
InChI-Schlüssel: QCWZVAKCEPGASF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

methyl 2-cyclopropyl-1-phenylbenzimidazole-5-carboxylate is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclopropyl-1-phenylbenzimidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and esterification. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The choice of reagents, catalysts, and solvents is carefully controlled to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

methyl 2-cyclopropyl-1-phenylbenzimidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

methyl 2-cyclopropyl-1-phenylbenzimidazole-5-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 2-cyclopropyl-1-phenylbenzimidazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylbenzimidazole: Lacks the cyclopropyl and ester groups, leading to different chemical properties.

    Methyl 1H-benzimidazole-5-carboxylate: Similar structure but without the phenyl and cyclopropyl groups.

Uniqueness

methyl 2-cyclopropyl-1-phenylbenzimidazole-5-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C18H16N2O2

Molekulargewicht

292.3 g/mol

IUPAC-Name

methyl 2-cyclopropyl-1-phenylbenzimidazole-5-carboxylate

InChI

InChI=1S/C18H16N2O2/c1-22-18(21)13-9-10-16-15(11-13)19-17(12-7-8-12)20(16)14-5-3-2-4-6-14/h2-6,9-12H,7-8H2,1H3

InChI-Schlüssel

QCWZVAKCEPGASF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=N2)C3CC3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.